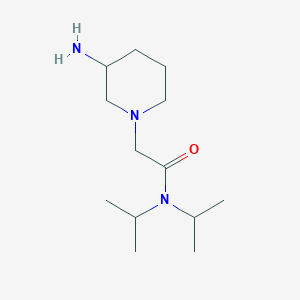
2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
The compound 2-(3-Aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide is a specific chemical entity that may not have direct references in available scientific literature under this exact nomenclature. However, exploring the scientific applications of similar compounds can provide insights into the potential research interests and applications that could be relevant. The discussion will focus on the broader context of related compounds to understand possible research applications.
Biological Effects of Acetamide Derivatives
Acetamide and its derivatives, including compounds with similar structural features to 2-(3-Aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide, have been studied for their biological effects. Kennedy (2001) reviewed the toxicology of acetamide, highlighting its commercial importance and the biological consequences of exposure. This comprehensive review covers the individual biological responses of acetamide derivatives, emphasizing the variability in effects and the expanded knowledge base over decades Kennedy, 2001.
Antituberculosis Activity of Organotin Complexes
The antituberculosis activity of organotin complexes, including those with acetamide components, has been scrutinized. Iqbal et al. (2015) focused on the astonishing antituberculosis activity of these complexes, emphasizing the structural diversity and potential mechanisms of action. Their review suggests that the antituberculosis efficacy of such complexes, possibly including acetamide derivatives, is influenced by the ligand environment and the structure of the organotin compounds Iqbal, Ali, & Shahzadi, 2015.
Acetoin Synthesis and Applications
While not directly mentioning 2-(3-Aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide, the review by Xiao and Lu (2014) on strategies for enhancing fermentative production of acetoin highlights the importance of acetamide derivatives in biosynthesis pathways. This review discusses the biosynthesis of acetoin, a compound with applications in food, cigarettes, and cosmetics, and how acetamide derivatives can play a role in optimizing production processes Xiao & Lu, 2014.
Propriétés
IUPAC Name |
2-(3-aminopiperidin-1-yl)-N,N-di(propan-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O/c1-10(2)16(11(3)4)13(17)9-15-7-5-6-12(14)8-15/h10-12H,5-9,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXFJMLOFYSUSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



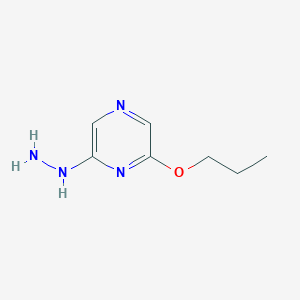
![1-Methyl-5-{methyl[(5-phenyl-3-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid](/img/structure/B1464239.png)


![{1-[(3-Methylthiophen-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464245.png)

![3-[4-(4-Morpholinyl)benzylidene]-2,4-pentanedione](/img/structure/B1464247.png)
![Methyl (E)-4-[(2-amino-6-methyl-3-pyridinyl)oxy]-2-butenoate](/img/structure/B1464249.png)
![(8AS)-3,3-Dimethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1464250.png)
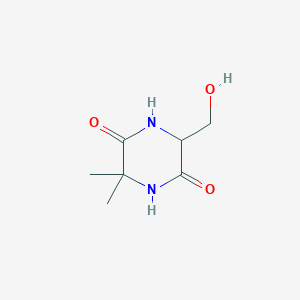
![[(3-Chloro-4-methoxyphenyl)amino]carbonitrile](/img/structure/B1464253.png)
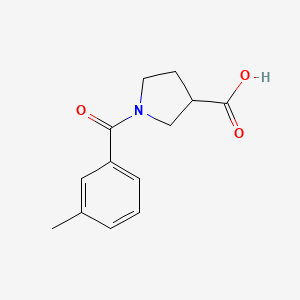
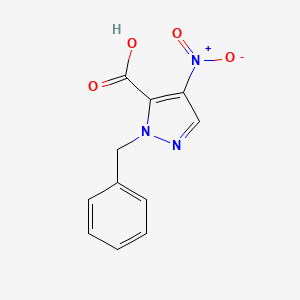
![3-{[4-(2-Phenylethoxy)benzoyl]amino}benzoic acid](/img/structure/B1464259.png)